N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Neurokinin-1 Receptor Tachykinin Receptor Binding

N-Pentyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019586-93-6) is a synthetic organic amine belonging to the 4-aminopiperidine class. Its core structure consists of a piperidine ring functionalized with an N-pentyl substituent and an isopropyl group at the 1-position, resulting in a molecular formula of C₁₃H₂₈N₂ and a molecular weight of 212.37 g/mol.

Molecular Formula C13H28N2
Molecular Weight 212.37 g/mol
Cat. No. B13338690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pentyl-1-(propan-2-yl)piperidin-4-amine
Molecular FormulaC13H28N2
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCNC1CCN(CC1)C(C)C
InChIInChI=1S/C13H28N2/c1-4-5-6-9-14-13-7-10-15(11-8-13)12(2)3/h12-14H,4-11H2,1-3H3
InChIKeyFRNWUSIBYNRCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pentyl-1-(propan-2-yl)piperidin-4-amine: A Structurally Defined 4-Aminopiperidine Building Block for Neurokinin Receptor Research


N-Pentyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019586-93-6) is a synthetic organic amine belonging to the 4-aminopiperidine class . Its core structure consists of a piperidine ring functionalized with an N-pentyl substituent and an isopropyl group at the 1-position, resulting in a molecular formula of C₁₃H₂₈N₂ and a molecular weight of 212.37 g/mol . This compound serves as a versatile intermediate or scaffold in medicinal chemistry, with documented biological activity as a ligand for the human Tachykinin receptor 1 (NK1), exhibiting an IC₅₀ of 11.3 nM [1].

Why N-Pentyl-1-(propan-2-yl)piperidin-4-amine Cannot Be Interchanged with Simpler 4-Aminopiperidine Analogs


Within the 4-aminopiperidine family, subtle variations in N-substituent size and branching dramatically alter receptor binding profiles and off-target liabilities. While structurally related compounds such as N-isopropylpiperidin-4-amine (CAS 534595-53-4) or 1-pentylpiperidine (CAS 10324-58-0) [1] may appear similar, they lack the precise combination of lipophilic and steric features that define the target compound's pharmacological fingerprint. For instance, the absence of the pentyl group reduces hydrophobic interactions critical for NK1 binding, while the absence of the 4-amino group eliminates the pharmacophore essential for receptor engagement. The quantitative evidence below demonstrates that even closely related analogs exhibit distinct potency and selectivity profiles, making direct substitution without re-validation scientifically unsound and a potential source of experimental variability.

Quantitative Differentiation of N-Pentyl-1-(propan-2-yl)piperidin-4-amine: Head-to-Head and Cross-Study Comparative Data


NK1 Receptor Antagonism: Potency Comparison Against a Reference 4-Aminopiperidine Antagonist

The target compound demonstrates moderate potency as an antagonist of the human Tachykinin receptor 1 (NK1) with an IC₅₀ of 11.3 nM, as determined by radioligand displacement of [¹²⁵I] substance P in CHO cells expressing the human receptor [1]. In comparison, the well-characterized 4-aminopiperidine derivative NKP608 (CAS 177707-12-9) exhibits a 4.3-fold higher potency with an IC₅₀ of 2.6 nM in bovine retina membranes [2]. This quantitative difference suggests that the N-pentyl and isopropyl substitution pattern in the target compound yields a distinct pharmacological profile that may be advantageous for applications requiring attenuated NK1 blockade or reduced on-target potency to mitigate potential side effects.

Neurokinin-1 Receptor Tachykinin Receptor Binding

Selectivity Profile: Minimal Off-Target Activity at TAAR5 Compared to Potent Agonists

The target compound exhibits negligible agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5), with an EC₅₀ value exceeding 10,000 nM in a cAMP accumulation assay using HEK293 cells [1]. This stands in stark contrast to a series of piperidine sulfonamide derivatives, which have been reported to act as potent TAAR5 agonists with EC₅₀ values ranging from 6.1 to 36.2 nM [2]. The >1,600-fold difference in potency indicates that the target compound's specific N-alkylation pattern (pentyl and isopropyl) significantly reduces TAAR5 engagement, thereby minimizing potential off-target effects associated with this receptor, which is known to modulate olfactory and neurological functions.

Trace Amine-Associated Receptor 5 Selectivity Off-Target Activity

Purity and Analytical Specification: Supplier-Defined Quality Benchmarks for Reproducible Research

The compound is commercially available with a minimum purity specification of 95% (HPLC) from vendors such as AKSci , while alternative suppliers like Bide Pharm offer a higher standard purity of 98% with accompanying batch-specific analytical data including NMR, HPLC, and GC reports . This tiered purity offering allows researchers to select a grade that balances cost and experimental rigor, with the 98% purity grade being particularly suited for sensitive assays where trace impurities could introduce artifacts. In contrast, many closely related 4-aminopiperidine analogs (e.g., N-isopropylpiperidin-4-amine) are often supplied at a single, lower purity grade without the same level of documented analytical characterization .

Chemical Purity Quality Control Analytical Specification

Optimal Applications for N-Pentyl-1-(propan-2-yl)piperidin-4-amine Based on Quantitative Differentiation Evidence


NK1 Receptor Pharmacology Studies Requiring Moderate Antagonism

Researchers investigating the neurokinin-1 receptor in pain, inflammation, or mood disorders can utilize N-Pentyl-1-(propan-2-yl)piperidin-4-amine as a tool compound with an IC₅₀ of 11.3 nM [1]. Its 4.3-fold lower potency relative to NKP608 (IC₅₀ = 2.6 nM) [2] makes it particularly valuable for studies where a less potent antagonist is desired to probe partial receptor occupancy or to avoid ceiling effects in functional assays.

Assays Where TAAR5 Off-Target Activity Must Be Minimized

Given its exceptionally weak agonist activity at TAAR5 (EC₅₀ > 10,000 nM) compared to potent piperidine sulfonamide agonists (EC₅₀ = 6.1–36.2 nM) [3], this compound is ideally suited for in vitro or in vivo experiments where trace amine-associated receptor modulation could confound results. This selectivity profile ensures that observed biological effects can be more confidently attributed to NK1 receptor engagement.

Medicinal Chemistry Campaigns Leveraging a Well-Characterized 4-Aminopiperidine Scaffold

The compound's defined purity specifications (95-98%) and the availability of comprehensive analytical data (NMR, HPLC, GC) make it a reliable starting material for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference point to systematically explore the impact of N-alkyl substitutions on NK1 potency and selectivity, with confidence in the chemical identity and quality of the core scaffold.

Procurement for High-Throughput Screening (HTS) Libraries

The combination of moderate NK1 potency (IC₅₀ = 11.3 nM) [1] and minimal TAAR5 activity [3] positions this compound as a valuable addition to screening libraries focused on neurokinin receptor modulators. Its distinct pharmacological fingerprint, supported by quantitative binding data, increases the likelihood of identifying novel hits with a favorable selectivity window, thereby enhancing the efficiency of early-stage drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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